Bromfenac sodium

Description

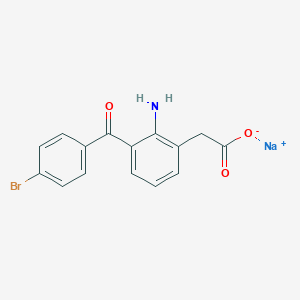

Structure

3D Structure of Parent

Properties

CAS No. |

91714-93-1 |

|---|---|

Molecular Formula |

C15H12BrNNaO3 |

Molecular Weight |

357.15 g/mol |

IUPAC Name |

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate |

InChI |

InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19); |

InChI Key |

FAPSEIVSAWZQLB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.[Na] |

Other CAS No. |

91714-93-1 |

Pictograms |

Environmental Hazard |

Synonyms |

AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromfenac Sodium on Cyclooxygenase-2 (COX-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of bromfenac (B1205295) sodium, a potent non-steroidal anti-inflammatory drug (NSAID), with a specific focus on its interaction with the cyclooxygenase-2 (COX-2) enzyme. This document details the inhibitory activity, selectivity, and binding characteristics of bromfenac, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of COX-2 in Inflammation and Pain

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It is responsible for converting arachidonic acid into prostaglandins, which are potent lipid mediators involved in a wide array of physiological and pathological processes.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.

-

COX-2 , on the other hand, is an inducible enzyme. Its expression is typically low in healthy tissues but is significantly upregulated by pro-inflammatory stimuli such as cytokines and growth factors.[2] This induction leads to a surge in prostaglandin (B15479496) production at the site of inflammation, contributing to pain, swelling, and other inflammatory responses.

The therapeutic action of NSAIDs is primarily mediated through the inhibition of COX enzymes, thereby blocking prostaglandin synthesis.[1] The selective inhibition of COX-2 is a key therapeutic goal to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.

Bromfenac Sodium: A Potent and Selective COX-2 Inhibitor

Bromfenac is a potent NSAID that demonstrates a high degree of selectivity for COX-2 over COX-1.[3] Its chemical structure, which includes a bromine atom, enhances its lipophilicity, facilitating penetration into ocular tissues.[1] This property, combined with its potent inhibitory activity, makes it particularly effective in ophthalmic applications for the treatment of postoperative inflammation and pain following cataract surgery.[1]

Mechanism of Action

The primary mechanism of action of bromfenac is the inhibition of the cyclooxygenase activity of both COX-1 and COX-2. By blocking the active site of these enzymes, bromfenac prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[4] The reduction in PGE2 levels at the site of inflammation leads to a decrease in vasodilation, vascular permeability, and the sensitization of nerve endings to painful stimuli.

Signaling Pathway of COX-2 Mediated Inflammation

The signaling pathway leading to inflammation and pain mediated by COX-2 is a multi-step process that is effectively targeted by bromfenac.

Quantitative Analysis of COX-2 Inhibition

The potency and selectivity of bromfenac and other NSAIDs are quantified by determining their half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2. A lower IC50 value indicates greater inhibitory potency. The selectivity for COX-2 is often expressed as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |

| Bromfenac | 0.210 | 0.0066 | 31.8 | [3] |

| Ketorolac (B1673617) | 0.02 | 0.12 | 0.17 | [3] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |

| Ibuprofen | 12 | 80 | 0.15 | [5] |

| Celecoxib | 82 | 6.8 | 12 | [5] |

| Rofecoxib | >100 | 25 | >4.0 | [5] |

| Meloxicam | 37 | 6.1 | 6.1 | [5] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [5] |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols for Determining COX Inhibition

The determination of the inhibitory activity of compounds like bromfenac on COX enzymes is a critical step in their preclinical evaluation. The following are detailed methodologies for key experiments.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Test compound (e.g., bromfenac) dissolved in a suitable solvent (e.g., DMSO)

-

Detection system for prostaglandin E2 (PGE2) (e.g., ELISA kit)

-

96-well microplates

-

Incubator

Procedure:

-

Reagent Preparation: Prepare a series of dilutions of the test compound and a reference inhibitor in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and the purified COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add the different concentrations of the test compound or reference inhibitor to the respective wells. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 2-10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., stannous chloride or a strong acid).

-

PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a validated ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring enzyme activity within a cellular environment.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

Test compound (e.g., bromfenac)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Anticoagulant (e.g., heparin)

-

ELISA kits for thromboxane (B8750289) B2 (TXB2) and prostaglandin E2 (PGE2)

Procedure:

For COX-1 Activity (TXB2 Production):

-

Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle control.

-

Allow the blood to clot by incubating at 37°C for 1 hour.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 in the serum using an ELISA kit. TXB2 is a stable metabolite of thromboxane A2, a primary product of COX-1 in platelets.

For COX-2 Activity (PGE2 Production):

-

Aliquot whole blood into tubes containing an anticoagulant and various concentrations of the test compound or vehicle control.

-

Add LPS to induce the expression and activity of COX-2 in monocytes.

-

Incubate the blood for 24 hours at 37°C to allow for COX-2 induction and PGE2 synthesis.

-

Centrifuge the tubes to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical in vitro COX inhibition assay.

Structural Basis of COX-2 Selectivity

The structural differences between the active sites of COX-1 and COX-2 are the basis for the development of selective inhibitors. The active site of COX-2 is approximately 20-25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue in COX-1 (Ile523) with a smaller valine residue in COX-2 (Val523). This creates a side pocket in the COX-2 active site that is not present in COX-1.

Conclusion

This compound is a highly potent and selective inhibitor of the COX-2 enzyme. Its mechanism of action involves the direct blockade of the enzyme's active site, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. This targeted action, supported by favorable pharmacokinetic properties, underlies its clinical efficacy in treating ocular inflammation and pain. The quantitative data from in vitro and ex vivo assays consistently demonstrate its preferential inhibition of COX-2 over COX-1. A thorough understanding of its mechanism of action, facilitated by the experimental protocols and conceptual frameworks presented in this guide, is essential for the continued development and application of selective COX-2 inhibitors in therapeutic settings.

References

- 1. Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Chemical structure and properties of Bromfenac sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromfenac (B1205295) sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) primarily utilized in ophthalmology for the management of postoperative inflammation and pain following cataract surgery.[1] Its efficacy stems from its potent inhibition of the cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Bromfenac sodium. Detailed experimental protocols for its synthesis, characterization, and evaluation of its biological activity are also presented to support further research and development.

Chemical Identity and Structure

Bromfenac is chemically designated as 2-amino-3-(4-bromobenzoyl)benzeneacetic acid.[1] It is the sodium salt form, specifically the sesquihydrate, that is typically used in pharmaceutical formulations.[2] The presence of the bromine atom in the chemical structure enhances its penetration into ocular tissues and increases its potency as a COX enzyme inhibitor when compared to its parent compound, amfenac.

Chemical Structure of this compound

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C15H11BrNNaO3 | [3][4] |

| Molecular Weight | 356.15 g/mol | [3][4] |

| CAS Number | 120638-55-3 (sesquihydrate) | [2] |

| IUPAC Name | sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | [5] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 268-270 °C (with decomposition) | [6] |

| pKa | 4.29 | [7] |

| Solubility | Soluble in water, methanol, and aqueous bases. Insoluble in chloroform (B151607) and aqueous acids.[2] Soluble in DMSO (≥14.7 mg/mL) and water (≥26.85 mg/mL).[8] | [2][8] |

| logP (Octanol-Water Partition Coefficient) | 3.28 | [9] |

Mechanism of Action

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins (B1171923) from arachidonic acid.[10] Prostaglandins are potent mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. Bromfenac exhibits a higher selectivity for inhibiting COX-2 over COX-1.[11][12]

The inhibitory activity of Bromfenac against COX-1 and COX-2 has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

| Enzyme | IC50 (nM) | Reference |

| COX-1 | 5.56 | [13] |

| COX-2 | 7.45 | [13] |

Signaling Pathway of COX Inhibition by Bromfenac

The following diagram illustrates the prostaglandin (B15479496) synthesis pathway and the point of inhibition by Bromfenac.

Caption: Inhibition of COX-1 and COX-2 by Bromfenac blocks prostaglandin synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

A representative synthetic route for this compound involves the following key steps, adapted from a patented method.[14]

Workflow for the Synthesis of this compound

Caption: A five-step synthesis workflow for producing this compound.

Detailed Protocol:

-

Preparation of 3-bromoindole: Dissolve indole (B1671886) in dimethyl sulfoxide (B87167) (DMSO). Add N-bromosuccinimide (NBS) and stir at room temperature. Precipitate the product by adding water, then filter, wash, and dry to obtain 3-bromoindole.[14]

-

Hydrolysis to 2-indolinone: Add 3-bromoindole to 2-methoxyethanol (B45455) and perform acid-catalyzed hydrolysis to yield 2-indolinone.[14]

-

Friedel-Crafts Acylation: In toluene, add boron trichloride (B1173362) followed by a dropwise addition of a mixture of p-bromobenzonitrile and 2-indolinone. Then, add aluminum chloride and acidify to obtain 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one.[14]

-

Hydrolysis to Bromfenac: Hydrolyze the product from the previous step using an alkaline solution, followed by neutralization with acid to yield Bromfenac.[14]

-

Salt Formation to this compound: Dissolve Bromfenac in ethanol (B145695) and add a sodium hydroxide (B78521) solution to form the sodium salt. Cool the solution to induce crystallization, then filter and dry to obtain this compound.[14]

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (1H NMR) spectroscopy is used to confirm the chemical structure of the synthesized this compound. A representative 1H NMR spectrum in DMSO-d6 shows characteristic peaks corresponding to the aromatic and aliphatic protons of the molecule.[15][16]

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ketone and carboxylate, and the C-Br stretch.[17]

In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound against COX-1 and COX-2 enzymes.[11]

Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for determining the COX inhibitory activity of Bromfenac.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a series of dilutions of this compound.

-

Enzyme Incubation: In a microplate, incubate varying concentrations of this compound with either COX-1 or COX-2 enzyme at 37°C for a specified period.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Measurement of PGE2: After a set incubation time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit.[11][18]

-

Data Analysis: Plot the percentage of inhibition of PGE2 production against the concentration of this compound. Calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of the enzyme activity.

In Vivo Model of Ocular Inflammation

This protocol describes a rabbit model to evaluate the anti-inflammatory efficacy of topically administered this compound.[11][19]

Workflow for In Vivo Ocular Inflammation Model

Caption: Workflow for evaluating the in vivo anti-inflammatory effects of Bromfenac.

Detailed Protocol:

-

Animal Preparation: Use healthy New Zealand white rabbits, allowing for an acclimatization period. Divide the animals into control and treatment groups.

-

Drug Administration: Topically administer a single drop of this compound ophthalmic solution to one eye of each animal in the treatment group. The contralateral eye can serve as a control or receive a vehicle.

-

Induction of Inflammation: After a predetermined time, induce ocular inflammation by a method such as an intravitreal injection of lipopolysaccharide (LPS).[11]

-

Evaluation of Inflammation: At various time points after induction, assess the degree of inflammation. This can be done by measuring aqueous flare using a laser flare meter, and by collecting aqueous humor to quantify inflammatory cell infiltration and PGE2 levels via ELISA.[11][19]

-

Data Analysis: Compare the inflammatory parameters between the Bromfenac-treated and control groups to determine the in vivo anti-inflammatory efficacy.

Conclusion

This compound is a well-characterized NSAID with a clear mechanism of action and established clinical utility in ophthalmology. Its potent and selective inhibition of COX-2 makes it an effective agent for controlling ocular inflammation and pain. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and professionals in the field of drug development and ophthalmic science. Further research can build upon this foundation to explore new formulations, delivery systems, and therapeutic applications for this important molecule.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Bromfenac - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound CAS#: 120638-55-3 [m.chemicalbook.com]

- 7. Bromfenac [drugfuture.com]

- 8. apexbt.com [apexbt.com]

- 9. bromfenac [drugcentral.org]

- 10. Bromfenac | C15H12BrNO3 | CID 60726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. CN106397235A - this compound preparation method - Google Patents [patents.google.com]

- 15. CN106957237B - A method of synthesis this compound - Google Patents [patents.google.com]

- 16. US8299295B2 - Polymorphs of this compound and methods for preparing this compound polymorphs - Google Patents [patents.google.com]

- 17. ejpps.online [ejpps.online]

- 18. cloud-clone.com [cloud-clone.com]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

Bromfenac Sodium's Cyclooxygenase Inhibition Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cyclooxygenase (COX) inhibition selectivity of bromfenac (B1205295) sodium. The document presents quantitative data on its inhibitory potency against COX-1 and COX-2, details the experimental protocols used for these determinations, and visualizes key pathways and workflows to facilitate understanding.

Introduction to Bromfenac Sodium and Cyclooxygenase Inhibition

This compound is a potent nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology to manage postoperative inflammation and pain.[1] Its therapeutic effect is derived from its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923)—key mediators of inflammation and pain.[2]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, often referred to as "housekeeping" functions.[2]

-

COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation.[2]

The clinical efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for inhibiting COX-2 over COX-1. Selective COX-2 inhibition is desirable as it targets inflammation while minimizing the disruption of the homeostatic functions of COX-1, potentially reducing the risk of certain side effects.[2] Bromfenac is recognized as a potent and selective inhibitor of COX-2.[2][3]

Quantitative Analysis of COX Inhibition

The inhibitory potency of NSAIDs against COX isoenzymes is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 to COX-2 (COX-1/COX-2 IC50 ratio) is a common metric for expressing the selectivity of an NSAID for COX-2. A higher ratio signifies greater selectivity for COX-2.

The following tables summarize the in vitro COX-1 and COX-2 inhibition data for this compound and other commonly used NSAIDs.

Table 1: Cyclooxygenase Inhibition Data for this compound

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| This compound | 0.210 | 0.0066 | ~31.8 | [3] |

| Bromfenac | Not specified | 0.0075 | Not applicable | [4] |

Table 2: Comparative Cyclooxygenase Inhibition Data for Various NSAIDs

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| This compound | 0.210 | 0.0066 | ~31.8 | [3] |

| Ketorolac (B1673617) | 0.02 | 0.12 | 0.17 | [3] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |

| Celecoxib | 82 | 6.8 | 12 | [5] |

| Ibuprofen | 12 | 80 | 0.15 | [5] |

| Naproxen | Not specified | Not specified | Not specified | |

| Meloxicam | 37 | 6.1 | 6.1 | [5] |

| Rofecoxib | >100 | 25 | >4.0 | [5] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [5] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods for its assessment, the following diagrams are provided.

Caption: COX Signaling Pathway and NSAID Inhibition.

Caption: Workflow for In Vitro COX Inhibition Assay.

Detailed Experimental Protocols

The determination of COX inhibition selectivity can be performed using various in vitro assays. The two most common methods are the recombinant human enzyme immunoassay and the human whole blood assay.

Recombinant Human Cyclooxygenase (COX) Enzyme Immunoassay

This assay utilizes purified recombinant human COX-1 and COX-2 enzymes to determine the inhibitory activity of a compound.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Stopping reagent (e.g., stannous chloride or a strong acid)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: The recombinant COX-1 and COX-2 enzymes are diluted to the desired concentration in the reaction buffer.

-

Compound Preparation: A series of dilutions of this compound are prepared in the solvent.

-

Incubation: The diluted enzyme is pre-incubated with either the test compound at various concentrations or the vehicle (solvent control) for a specified period (e.g., 10-15 minutes) at 37°C. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of a stopping reagent.

-

Prostaglandin Measurement: The amount of PGE2 produced in each reaction is quantified using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment, using human whole blood.

Materials:

-

Freshly drawn human venous blood collected into tubes with an anticoagulant (e.g., heparin)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression

-

For COX-1 assay: No stimulant is needed as COX-1 is constitutively expressed in platelets.

-

Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) (for COX-2) and thromboxane (B8750289) B2 (TXB2) (for COX-1)

Procedure for COX-2 Inhibition:

-

Blood Aliquoting: Aliquots of whole blood are dispensed into tubes.

-

Compound Addition: The test compound at various concentrations or vehicle is added to the blood aliquots.

-

COX-2 Induction: LPS is added to the blood to induce the expression of COX-2 in monocytes. The samples are then incubated for a prolonged period (e.g., 24 hours) at 37°C.

-

Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

-

PGE2 Measurement: The concentration of PGE2 in the plasma, a marker of COX-2 activity, is measured by EIA.

-

Data Analysis: The IC50 value is calculated as described for the recombinant enzyme assay.

Procedure for COX-1 Inhibition:

-

Blood Aliquoting: Aliquots of whole blood are dispensed into tubes.

-

Compound Addition: The test compound at various concentrations or vehicle is added to the blood aliquots.

-

Clotting Induction: The blood is allowed to clot (e.g., by incubation at 37°C for 1 hour), which stimulates platelets to produce thromboxane A2 via COX-1 activity. Thromboxane A2 is rapidly converted to the stable metabolite TXB2.

-

Serum Separation: The clotted blood is centrifuged to separate the serum.

-

TXB2 Measurement: The concentration of TXB2 in the serum, a marker of COX-1 activity, is measured by EIA.

-

Data Analysis: The IC50 value is calculated as described above.

Conclusion

The quantitative data and experimental findings consistently demonstrate that this compound is a highly potent and selective inhibitor of the COX-2 enzyme. Its strong preference for COX-2 over COX-1 underpins its effective anti-inflammatory action with a potentially favorable safety profile concerning COX-1 related side effects. The methodologies detailed in this guide provide a framework for the continued investigation and characterization of the cyclooxygenase inhibition profiles of current and future NSAIDs.

References

- 1. Evaluation of analgesic efficacy of this compound ophthalmic solution 0.09% versus ketorolac tromethamine ophthalmic solution 0.5% following LASEK or Epi-LASIK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromfenac ophthalmic solution for the treatment of postoperative ocular pain and inflammation: safety, efficacy, and patient adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Activity of Bromfenac Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Bromfenac (B1205295) sodium, a potent non-steroidal anti-inflammatory drug (NSAID). The document details its mechanism of action, presents quantitative data on its inhibitory activities, and outlines the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of Cyclooxygenase Enzymes

Bromfenac sodium exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[3][4] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated during inflammation.[4] Bromfenac demonstrates a notable selectivity for COX-2, which contributes to its potent anti-inflammatory efficacy while potentially reducing the risk of certain side effects associated with non-selective NSAIDs.[3][5] By blocking the production of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), Bromfenac effectively mitigates the inflammatory response.[6][7]

Quantitative Analysis of In Vitro Activity

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.

| Enzyme | IC50 (µM) | Reference |

| Human Recombinant COX-1 | 0.210 | [5] |

| Human Recombinant COX-2 | 0.0066 | [5] |

Note: IC50 values can vary between studies depending on the specific experimental conditions.

The data clearly indicates that this compound is a significantly more potent inhibitor of COX-2 than COX-1, with an approximately 32-fold greater activity against COX-2 in the cited study.[5] This selectivity for COX-2 is a key characteristic of Bromfenac's pharmacological profile.[5][8]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the methodology to determine the IC50 values of this compound for COX-1 and COX-2.

1. Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

This compound

-

Arachidonic acid (substrate)

-

Reaction Buffer (e.g., 100 mM Tris-HCl)

-

Cofactors for COX enzyme activity

-

Dimethyl sulfoxide (B87167) (DMSO) for drug dilution

-

96-well plates

-

Microplate reader

2. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the Bromfenac stock solution in the reaction buffer to achieve a range of test concentrations. A vehicle control (DMSO without Bromfenac) must also be prepared.

-

Dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.[7]

-

-

Reaction Setup:

-

In separate wells of a 96-well plate, add the reaction buffer, cofactors, and the diluted COX-1 or COX-2 enzyme.

-

Add a specific volume of the diluted Bromfenac solution or vehicle control to the respective wells.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C to facilitate inhibitor binding.[7]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a specific concentration of arachidonic acid to each well.

-

Incubate the reaction mixture for a set time (e.g., 2 minutes) at 37°C.[7]

-

-

Measurement of Prostaglandin Production:

-

The product of the COX reaction (e.g., Prostaglandin G2 or subsequently measured PGE2) is quantified. This can be done using various methods, including fluorometric detection of intermediate products or an Enzyme-Linked Immunosorbent Assay (ELISA) for a specific prostaglandin like PGE2.[9]

-

-

Data Analysis:

-

The percentage of COX inhibition at each Bromfenac concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Bromfenac concentration and fitting the data to a dose-response curve.

-

Prostaglandin E2 (PGE2) Measurement in Cell Culture

This protocol describes the quantification of PGE2 levels in cell culture supernatants to assess the anti-inflammatory effect of this compound in a cellular context.

1. Materials:

-

A suitable cell line, such as RAW 264.7 murine macrophages.[10]

-

Cell culture medium (e.g., DMEM with 10% FBS).[10]

-

Lipopolysaccharide (LPS) to induce an inflammatory response.[10]

-

This compound

-

PGE2 ELISA kit

-

96-well cell culture plates

-

Microplate reader

2. Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for a specified duration (e.g., 2 hours).[10]

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce the expression of COX-2 and subsequent PGE2 production.[10]

-

Incubate the cells for a suitable period (e.g., 18-24 hours).[10]

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant from each well.

-

-

PGE2 Quantification (ELISA):

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the following steps:

-

Addition of cell culture supernatants and PGE2 standards to a 96-well plate pre-coated with a capture antibody.

-

Addition of a detection antibody conjugated to an enzyme (e.g., HRP).

-

Addition of a substrate that develops a colorimetric signal in the presence of the enzyme.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.[7]

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations.

-

Determine the concentration of PGE2 in the cell culture supernatants by interpolating their absorbance values on the standard curve.

-

Calculate the percentage of inhibition of PGE2 production by Bromfenac at each concentration relative to the LPS-stimulated control.

-

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Effects on Inflammatory Cytokines

In addition to its direct effects on prostaglandin synthesis, Bromfenac has been shown to modulate the production of pro-inflammatory cytokines. In in vitro models of inflammation, such as LPS-stimulated microglial cells, Bromfenac treatment has been associated with a decrease in the expression of tumor necrosis factor-alpha (TNF-α).[11] Furthermore, studies on aqueous humor samples from patients have indicated that Bromfenac can significantly decrease the levels of vascular endothelial growth factor (VEGF) and monocyte chemoattractant protein-1 (MCP-1), both of which are involved in inflammatory processes.[12] This suggests that Bromfenac's anti-inflammatory activity may extend beyond COX inhibition to include the modulation of key cytokine pathways.

Conclusion

This compound is a potent anti-inflammatory agent with a well-defined in vitro mechanism of action centered on the selective inhibition of the COX-2 enzyme. This leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. The ability of Bromfenac to also modulate inflammatory cytokines further underscores its multifaceted anti-inflammatory profile.

References

- 1. youtube.com [youtube.com]

- 2. Articles [globalrx.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. benchchem.com [benchchem.com]

- 8. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. benchchem.com [benchchem.com]

- 11. Effect of Bromfenac on Reducing Neuroinflammation in an Ischemia–Reperfusion Glaucoma Model | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of Bromfenac: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Mechanism of Action, and Clinical Development of a Potent NSAID

Abstract

Bromfenac, chemically known as 2-amino-3-(4-bromobenzoyl)phenylacetic acid, is a potent nonsteroidal anti-inflammatory drug (NSAID) that has found a significant clinical niche in ophthalmology. Its development is a noteworthy example of targeted medicinal chemistry, focusing on enhancing potency and selectivity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, pharmacokinetics, and clinical development of Bromfenac, with a focus on its ophthalmic formulation. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a resource for researchers and drug development professionals in the field of anti-inflammatory therapeutics.

Introduction: The Quest for a Better NSAID

The development of NSAIDs has been a cornerstone of inflammatory disease management. The primary mechanism of this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. The discovery of two major COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, paved the way for the development of more selective NSAIDs with improved safety profiles. Bromfenac emerged from this research landscape as a potent inhibitor of both enzymes, with a notable selectivity for COX-2. The addition of a bromine atom to the structure of its predecessor, amfenac, significantly enhanced its lipophilicity and inhibitory potency, facilitating greater penetration into ocular tissues.

Synthesis and Chemical Properties

The chemical synthesis of Bromfenac Sodium typically involves a multi-step process. One common route begins with the reaction of indole (B1671886) with a brominating agent to form 3-bromoindole. This intermediate then undergoes hydrolysis and subsequent reactions to construct the core structure of Bromfenac. A generalized synthetic pathway is outlined below.

Generalized Synthesis Workflow

A common synthetic route for this compound starts from indole. The process involves several key steps including bromination, hydrolysis, and a Friedel-Crafts acylation to attach the bromobenzoyl group, followed by further reactions to yield the final product.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

Bromfenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[2] By blocking this crucial step, Bromfenac effectively reduces the production of these inflammatory mediators at the site of inflammation.[3]

Prostaglandin Synthesis Pathway and Bromfenac Inhibition

The diagram below illustrates the inflammatory cascade starting from membrane phospholipids (B1166683) and the points of inhibition by Bromfenac.

Quantitative Analysis of COX Inhibition

A key characteristic of Bromfenac is its potent and selective inhibition of COX-2 over COX-1. This selectivity is crucial as it is believed to contribute to a more favorable side-effect profile compared to non-selective NSAIDs. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| Enzyme | Bromfenac IC50 (µM) | Ketorolac IC50 (µM) | Selectivity (COX-1/COX-2) |

| COX-1 | 0.210 | 0.02 | 31.8 |

| COX-2 | 0.0066 | 0.12 | (Bromfenac is COX-2 selective) |

| Data sourced from a comparative in vitro study.[4] |

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of Bromfenac has been extensively studied, particularly for its ophthalmic formulation, which is designed for local delivery to the eye, minimizing systemic exposure.

Ophthalmic Pharmacokinetics

Following topical administration, Bromfenac rapidly penetrates the cornea and achieves significant concentrations in the aqueous humor.

| Parameter | Value | Study Population |

| Peak Aqueous Humor Concentration (Cmax) | 78.7 ng/mL | Patients undergoing cataract surgery (single 0.1% dose) |

| Time to Peak Concentration (Tmax) | 150-180 minutes | Patients undergoing cataract surgery (single 0.1% dose) |

| Aqueous Humor Half-life | 1.4 hours | Patients undergoing cataract surgery (single 0.1% dose) |

| Systemic Exposure | Below limit of quantification (50 ng/mL) | Assumed after typical ophthalmic dosing |

| Data sourced from pharmacokinetic studies in patients.[3][5][6] |

Pharmacodynamic studies have shown that the concentrations of Bromfenac achieved in the aqueous humor remain above the IC50 value for COX-2 for over 12 hours after a single dose, providing a rationale for twice-daily or even once-daily dosing regimens.[3]

Clinical Development and Efficacy

The clinical development of Bromfenac has primarily focused on its use as an ophthalmic solution for the treatment of postoperative inflammation and pain in patients who have undergone cataract surgery.

Key Clinical Trials

Multiple randomized, double-masked, placebo-controlled trials have demonstrated the efficacy and safety of Bromfenac ophthalmic solutions.

| Trial (Bromfenac Formulation) | Primary Efficacy Endpoint | Key Result |

| Phase 3 (0.07% once daily) | Proportion of subjects with cleared ocular inflammation (SOIS=0) by Day 15. | A significantly higher proportion of subjects in the Bromfenac group achieved complete clearance of inflammation compared with placebo (P < 0.0001). |

| Phase 3 (0.07% once daily) | Number of subjects who were pain-free at Day 1. | A statistically significantly higher proportion of subjects in the Bromfenac group were pain-free at all study visits compared to placebo (P < 0.0001). |

| Pooled Analysis (0.09% once daily) | Proportion of subjects with cleared ocular inflammation (SOIS=0) by Day 15. | The proportion of subjects with cleared inflammation was significantly higher in the Bromfenac group than in the placebo group (P < 0.0001). |

SOIS: Summed Ocular Inflammation Score (a composite score of anterior chamber cells and flare).

Clinical Trial Workflow Example

The diagram below outlines a typical workflow for a randomized controlled trial evaluating an ophthalmic NSAID like Bromfenac.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

This protocol outlines a method to determine the IC50 values of Bromfenac for COX-1 and COX-2.

1. Reagents and Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Bromfenac stock solution (in DMSO or ethanol).

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate).

-

96-well microplate and plate reader.

2. Procedure:

-

Plate Setup: To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme. Prepare wells for 100% initial activity (no inhibitor) and background (no enzyme).

-

Inhibitor Addition: Prepare serial dilutions of Bromfenac in the assay buffer. Add 10 µL of each dilution to the appropriate wells. Add 10 µL of vehicle (e.g., ethanol) to the "100% initial activity" wells.

-

Pre-incubation: Incubate the plate for 5-15 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells, followed immediately by 20 µL of the colorimetric substrate (TMPD) solution.

-

Measurement: Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of reaction is indicated by the change in absorbance.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each Bromfenac concentration relative to the uninhibited control.

-

Plot the percent inhibition versus the logarithm of the Bromfenac concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

-

Protocol for a Randomized Controlled Trial in Post-Cataract Surgery Inflammation

This protocol outlines a typical Phase 3 clinical trial design.

1. Study Design:

-

A multicenter, prospective, randomized, double-masked, placebo-controlled, parallel-group study.

2. Patient Population:

-

Subjects aged 18 years or older scheduled to undergo cataract surgery with posterior chamber intraocular lens implantation.

-

Inclusion criteria: Presence of a cataract requiring surgery, willingness to provide informed consent.

-

Exclusion criteria: History of hypersensitivity to NSAIDs, active ocular inflammation or infection, uncontrolled systemic disease.

3. Randomization and Masking:

-

Eligible subjects are randomized in a 1:1 ratio to receive either Bromfenac ophthalmic solution or a matching placebo (vehicle).

-

Both investigators and subjects are masked to the treatment assignment.

4. Treatment Regimen:

-

Investigational Arm: One drop of Bromfenac ophthalmic solution (e.g., 0.07%) instilled into the operative eye once daily.

-

Control Arm: One drop of placebo (vehicle) instilled with the same frequency and duration.

-

Dosing Schedule: Dosing begins one day prior to surgery (Day -1), continues on the day of surgery (Day 0), and for 14 days post-surgery.

5. Study Visits and Assessments:

-

Screening Visit: Assess eligibility and obtain informed consent.

-

Baseline (Day -1): Dispense study medication.

-

Surgery (Day 0): Cataract surgery is performed.

-

Follow-up Visits (Days 1, 3, 8, 15, and 22):

-

Efficacy Assessments:

-

Summed Ocular Inflammation Score (SOIS): Graded assessment of anterior chamber cells and flare using a slit lamp.

-

Ocular Pain Assessment: Subjects rate their ocular pain on a standardized scale.

-

-

Safety Assessments:

-

Visual Acuity testing.

-

Intraocular Pressure (IOP) measurement.

-

Slit-lamp biomicroscopy to assess for adverse events (e.g., conjunctival hyperemia, corneal edema).

-

Collection of all adverse event reports.

-

-

6. Endpoints:

-

Primary Endpoint: The proportion of subjects with complete clearance of anterior chamber inflammation (SOIS of 0) at Day 15.

-

Secondary Endpoints: The proportion of subjects who are pain-free at Day 1; mean change from baseline in SOIS; incidence of adverse events.

Conclusion

The development of Bromfenac represents a successful application of medicinal chemistry principles to refine the activity of an existing NSAID scaffold. Its enhanced potency and COX-2 selectivity, combined with favorable ocular pharmacokinetics, have established it as a valuable therapeutic agent in ophthalmology. The robust clinical data supporting its efficacy and safety in the management of postoperative inflammation and pain following cataract surgery underscore its clinical utility. This technical guide provides a foundational overview of the key scientific and clinical data that have defined the development of Bromfenac, offering a valuable resource for researchers in the field of anti-inflammatory drug discovery.

References

- 1. Non steroidal anti-inflammatory drugs in the prevention of cystoid macular edema after uneventful cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Prophylactic non-steroidal anti-inflammatory drugs (NSAIDs) for the prevention of macular oedema after cataract surgery | Cochrane [cochrane.org]

Pharmacological Profile of Bromfenac Sodium for Ocular Research: A Technical Guide

Introduction

Bromfenac (B1205295) sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized in ophthalmology for the management of postoperative inflammation and pain, particularly following cataract surgery.[1][2] Its unique chemical structure, which includes a bromine atom, enhances its lipophilicity and potency, facilitating excellent penetration into ocular tissues.[3] This technical guide provides an in-depth overview of the pharmacological profile of Bromfenac sodium, tailored for researchers, scientists, and drug development professionals. It covers its mechanism of action, pharmacokinetics, pharmacodynamics, and application in preclinical and clinical research settings, complete with detailed experimental protocols and data presented for comparative analysis.

Mechanism of Action

Bromfenac exerts its anti-inflammatory and analgesic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain.[6] In ocular tissues, prostaglandins are known to cause vasodilation, disrupt the blood-aqueous humor barrier, increase vascular permeability, and stimulate leukocytosis, all of which are hallmark signs of ocular inflammation.[3][7]

Bromfenac demonstrates a significantly higher selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, compared to COX-1, which is constitutively expressed and involved in homeostatic functions.[3][8] This selective inhibition of COX-2 is considered the primary therapeutic mechanism of ophthalmic NSAIDs, as it targets inflammation directly while minimizing potential side effects associated with COX-1 inhibition.[3] In fact, Bromfenac is noted to be one of the most potent ophthalmic NSAIDs in inhibiting the COX-2 enzyme.[3]

Pharmacokinetics

The efficacy of a topical ophthalmic drug is highly dependent on its ability to penetrate the cornea and reach therapeutic concentrations in target tissues. Bromfenac's halogenated structure enhances its lipophilicity, allowing for efficient absorption across ocular tissues.[3]

Following topical administration, Bromfenac is absorbed through the cornea and distributed to various ocular tissues, including the conjunctiva, cornea, aqueous humor, iris-ciliary body, and retina.[9] Systemic absorption is minimal, with plasma concentrations often below the limit of quantification.[7][10] The drug is primarily metabolized by the liver enzyme CYP2C9 and excreted mainly through urine.[4]

Studies in humans undergoing cataract surgery have quantified Bromfenac concentrations in the aqueous humor, providing valuable pharmacokinetic data.

Table 1: Ocular Pharmacokinetics of a Single Dose of Bromfenac 0.1% in Human Aqueous Humor

| Parameter | Value | Reference |

| Mean Peak Concentration (Cmax) | 78.7 ng/mL | [11][12] |

| Time to Peak Concentration (Tmax) | 150 - 180 minutes | [11][12] |

| Elimination Half-Life (t1/2) | ~1.4 hours | [4][12] |

| Duration above COX-2 IC50 | > 12 hours (via computer simulation) | [11][12] |

Data obtained from samples of aqueous humor aspirated from subjects undergoing routine cataract surgery after a single drop of this compound ophthalmic solution 0.1%.

Pharmacodynamics

The pharmacodynamic activity of Bromfenac is characterized by its potent, selective inhibition of the COX-2 enzyme. Its inhibitory potency is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Comparative in vitro studies have demonstrated Bromfenac's superior potency against COX-2 relative to other ophthalmic NSAIDs.

Table 2: Comparative In Vitro Cyclooxygenase (COX) Inhibitory Activity (IC50)

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference |

| Bromfenac | 0.210 | 0.0066 | ~32 | [13][14] |

| Ketorolac (B1673617) | 0.02 | 0.12 | ~0.17 | [13][14] |

Lower IC50 values indicate greater potency. The selectivity ratio indicates that Bromfenac is approximately 32 times more active against COX-2 than COX-1.[13] It has also been reported to be approximately 18 times more potent than ketorolac in inhibiting COX-2.[3][14]

Preclinical Research and Experimental Protocols

Animal models of ocular inflammation are crucial for evaluating the efficacy of anti-inflammatory agents like Bromfenac. The endotoxin-induced uveitis (EIU) model in rabbits is a well-established method for studying acute anterior uveitis and the effects of NSAIDs.[14][15]

Experimental Protocol: Endotoxin-Induced Uveitis (EIU) in Rabbits

This protocol outlines a typical procedure to assess the anti-inflammatory effects of Bromfenac.

-

Animal Selection and Acclimatization:

-

Use healthy New Zealand white rabbits.

-

Acclimatize animals for a minimum of 7 days before the experiment.

-

Maintain animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

-

-

Grouping and Treatment:

-

Randomly assign rabbits to treatment groups (e.g., Vehicle Control, Bromfenac 0.09%).

-

Administer one 50 µL drop of the assigned treatment to one eye of each rabbit. The contralateral eye can serve as an untreated control or receive a vehicle.

-

Typically, treatment is administered twice, at 2 hours and 1 hour before the induction of inflammation.[14]

-

-

Induction of Uveitis:

-

Induce ocular inflammation by a single intravenous (IV) injection of lipopolysaccharide (LPS) from E. coli at a dose of 10 µg/kg.[14]

-

-

Efficacy Evaluation (24 hours post-LPS injection):

-

Clinical Assessment: Score ocular inflammation using a slit lamp, evaluating signs like conjunctival hyperemia, iris hyperemia, and aqueous flare.

-

Blood-Aqueous Barrier Disruption: Quantify the breakdown of the barrier by measuring the concentration of a fluorescent tracer (e.g., fluorescein (B123965) isothiocyanate-dextran, FITC-dextran) that leaks into the anterior chamber. This is measured using fluorophotometry.[14]

-

Prostaglandin E2 (PGE2) Levels: Aspirate aqueous humor and measure PGE2 concentrations using an enzyme-linked immunosorbent assay (ELISA) to directly assess the inhibition of the COX pathway.[16]

-

-

Data Analysis:

-

Compare the mean inflammation scores, FITC-dextran concentrations, and PGE2 levels between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA). A p-value < 0.05 is typically considered statistically significant.

-

Table 3: Preclinical Efficacy of Bromfenac 0.09% in Rabbit EIU Model

| Parameter | Vehicle Control | Bromfenac 0.09% | Ketorolac 0.4% | Reference |

| Inhibition of FITC-Dextran Leakage | Baseline | 99.4% | 98.7% | [14] |

| Inhibition of Aqueous PGE2 Production | Baseline | Nearly Complete | Nearly Complete | [13][14] |

Results show that both Bromfenac and Ketorolac demonstrated maximal anti-inflammatory activity in the treated eyes of the rabbit model.[13]

Clinical Research and Protocols

The clinical utility of Bromfenac has been validated in numerous randomized controlled trials, primarily in patients undergoing cataract surgery.[17][18] These studies have consistently shown its efficacy in reducing postoperative inflammation and pain.

General Protocol: Phase 3 Trial for Post-Cataract Surgery Inflammation

-

Study Design: A multicenter, randomized, double-masked, placebo-controlled trial.[18]

-

Participants: Subjects scheduled for routine cataract extraction with intraocular lens implantation. Inclusion criteria often require a baseline Summed Ocular Inflammation Score (SOIS) of ≥3 on the day after surgery.[18][19]

-

Intervention:

-

Patients are randomized to receive either Bromfenac ophthalmic solution (e.g., 0.07% or 0.09%) or a matching placebo (vehicle).[17][18]

-

The typical dosing regimen is one drop administered to the affected eye once or twice daily, beginning one day before surgery and continuing for 14-16 days post-surgery.[2][7][10]

-

-

Efficacy Endpoints:

-

Primary: The proportion of subjects with complete clearance of anterior chamber inflammation (Summed Ocular Inflammation Score of 0, meaning anterior chamber cell count = 0 and absence of flare) at Day 15.[17][18]

-

Secondary: The proportion of subjects who are pain-free (score of 0 on a visual analog scale) at Day 1 post-surgery.[2]

-

-

Safety Evaluation:

-

Adverse events are monitored throughout the study, with particular attention to ocular signs such as burning/stinging, conjunctival hyperemia, and corneal effects.[20]

-

Visual acuity and intraocular pressure are also assessed at follow-up visits.

-

Table 4: Summary of Key Clinical Efficacy Data for Bromfenac Post-Cataract Surgery

| Study Endpoint | Bromfenac Group | Placebo Group | P-Value | Reference |

| Cleared Inflammation (SOIS=0) at Day 15 (Bromfenac 0.09% BID) | 64.0% | 43.3% | <0.0001 | [18] |

| Pain-Free at Day 1 (Bromfenac 0.09% QD) | 83-89% | 51-71% | Statistically Significant | [2] |

| Cleared Inflammation (SOIS=0) by Day 15 (Bromfenac 0.07% QD) | Significantly Higher Proportion | - | <0.0001 | [17] |

| Pain-Free at All Visits (Bromfenac 0.07% QD) | Significantly Higher Proportion | - | <0.0001 | [17] |

Safety Profile

In clinical trials, Bromfenac ophthalmic solution has been shown to be safe and well-tolerated. The most commonly reported adverse reactions are typically mild and transient. These include anterior chamber inflammation, headache, vitreous floaters, eye pain, and ocular hypertension.[7] The incidence of local ocular reactions such as burning, stinging, and conjunctival hyperemia has also been reported.[20] Importantly, the incidence of many adverse events in clinical trials was often lower in the Bromfenac group compared to the placebo group, as effective inflammation control can reduce complications.[18][21]

Conclusion

This compound possesses a robust pharmacological profile that makes it a highly effective agent for ocular research and the clinical management of ocular inflammation and pain. Its potent and selective inhibition of COX-2, combined with excellent ocular penetration and a favorable pharmacokinetic profile, allows for effective target engagement with convenient dosing regimens. The extensive preclinical and clinical data underscore its efficacy and safety, providing a solid foundation for its use in both established research models and the development of new therapeutic strategies for inflammatory eye diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Bromfenac Ophthlamic Solution: Package Insert / Prescribing Info / MOA [drugs.com]

- 3. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Articles [globalrx.com]

- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sunpharma.com [sunpharma.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Use of topical bromfenac for treating ocular pain and inflammation beyond cataract surgery: a review of published studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pi.bausch.com [pi.bausch.com]

- 11. Ocular pharmacokinetics of a single dose of this compound ophthalmic solution 0.1% in human aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound* - ProQuest [proquest.com]

- 15. iris-pharma.com [iris-pharma.com]

- 16. researchgate.net [researchgate.net]

- 17. Bromfenac ophthalmic solution 0.07% dosed once daily for cataract surgery: results of 2 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bromfenac ophthalmic solution 0.09% (Xibrom) for postoperative ocular pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. dovepress.com [dovepress.com]

An In-depth Technical Guide on Bromfenac Sodium: Molecular Formula and Weight

This guide provides detailed information on the molecular formula and weight of bromfenac (B1205295) sodium, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. The data presented is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory pathway. Its sodium salt form is utilized in pharmaceutical formulations for enhanced solubility and bioavailability.

Quantitative Data Summary

The molecular characteristics of bromfenac sodium are summarized in the table below. It is important to distinguish between the anhydrous form and its common hydrated form, the sesquihydrate.

| Identifier | Anhydrous this compound | This compound Sesquihydrate |

| Molecular Formula | C15H11BrNNaO3[1][2][3] | C30H28Br2N2Na2O9[4] |

| Molecular Weight | 356.15 g/mol [1][2][3][5] | 766.3 g/mol [4] |

| CAS Number | 91714-93-1[3][5] | 120638-55-3[5][6] |

Structural Relationship

The following diagram illustrates the relationship between the parent compound, Bromfenac, and its resulting sodium salt.

Figure 1: Formation of this compound from its parent acid.

Experimental Protocols

The determination of molecular formula and weight for compounds like this compound typically involves the following standard analytical techniques:

1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the precise molecular mass of the compound.

-

Methodology:

-

A sample of this compound is dissolved in a suitable solvent (e.g., methanol).

-

The solution is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer.

-

The ESI process generates gas-phase ions of the molecule.

-

The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

-

For this compound, the analysis would typically show a peak corresponding to the bromfenac anion [C15H11BrNO3]- and a separate peak for the sodium cation [Na]+, or a cluster ion. The molecular weight is calculated from the mass of the parent molecule.

-

2. Elemental Analysis for Molecular Formula Confirmation

-

Objective: To determine the elemental composition of the compound and confirm its molecular formula.

-

Methodology:

-

A precisely weighed sample of this compound is combusted in a controlled oxygen environment.

-

The combustion products (CO2, H2O, N2, and Br2) are passed through a series of traps and detectors.

-

The amount of each element (Carbon, Hydrogen, Nitrogen, and Bromine) is quantified.

-

The percentage composition of each element is calculated and compared with the theoretical percentages derived from the proposed molecular formula (C15H11BrNNaO3). The sodium content is often determined by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

-

References

- 1. scbt.com [scbt.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound anhydrous | C15H11BrNNaO3 | CID 23693301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C30H28Br2N2Na2O9 | CID 11954316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Bromfenac - Wikipedia [en.wikipedia.org]

The Pivotal Role of the Bromine Atom in Bromfenac's Potent Anti-Inflammatory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the bromine atom in the pharmacological activity of Bromfenac (B1205295), a potent non-steroidal anti-inflammatory drug (NSAID). By examining its mechanism of action, structure-activity relationships, and pharmacokinetic profile, we elucidate how this halogen substitution enhances its therapeutic efficacy, particularly in ophthalmic applications.

Introduction: Bromfenac in the Landscape of NSAIDs

Bromfenac is a phenylacetic acid derivative and a member of the NSAID class of drugs, which act by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain.[1][3] Bromfenac is structurally related to amfenac (B1665970), with the key distinction being the presence of a bromine atom at the C4 position of the benzoyl ring.[1][4] This seemingly minor structural modification has a profound impact on the drug's potency and pharmacokinetic properties.[1]

The Bromine Advantage: Enhancing Lipophilicity and Potency

The addition of the bromine atom to the amfenac structure significantly increases the lipophilicity of the Bromfenac molecule.[1][2] This enhanced lipophilicity facilitates its penetration across biological membranes, a crucial factor for its efficacy as a topical ophthalmic agent.[1] The bromine atom's electron-withdrawing nature also influences the electronic distribution of the molecule, contributing to a more potent inhibition of the target enzymes.[1]

Quantitative Comparison of COX Inhibition

The primary mechanism of action of Bromfenac is the inhibition of COX enzymes, with a notable preference for COX-2, the isoform primarily associated with inflammation.[3][5] The inhibitory potency of an NSAID is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Bromfenac | 0.210 | 0.0066 | 31.8 |

| Amfenac | - | 0.0204 | - |

| Ketorolac | 0.02 | 0.12 | 0.17 |

| Diclofenac | - | 0.0307 | - |

| Data compiled from multiple sources. Note that assay conditions can vary, leading to slight differences in reported values. |

As the data indicates, Bromfenac is a highly potent inhibitor of COX-2 and exhibits significant selectivity for COX-2 over COX-1.[6] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[3]

Pharmacokinetic Profile: Getting to the Site of Action

The enhanced lipophilicity conferred by the bromine atom significantly impacts Bromfenac's pharmacokinetic profile, particularly in the context of ophthalmic administration.

Ocular Penetration and Distribution

Following topical administration to the eye, Bromfenac readily penetrates the cornea and achieves therapeutic concentrations in the aqueous humor and various ocular tissues.[1][5]

| Tissue | Mean Concentration (ng/g or ng/mL) |

| Aqueous Humor | 55.9 ± 9.2 |

| Sclera | 1103.0 ± 424.2 |

| Choroid | 78.1 ± 13.0 |

| Retina | 32.4 ± 5.4 |

| Vitreous | 1.3 ± 0.2 |

| Concentrations measured in rabbits following topical administration.[1] |

Peak concentrations in the aqueous humor are typically reached within 150 to 180 minutes, and clinically effective levels are maintained for over 12 hours.[5][7]

Systemic Absorption and Metabolism

Systemic absorption of Bromfenac following ocular administration is very low, with plasma concentrations often below the limit of quantification.[8] The drug is highly bound to plasma proteins (99.8%).[5] Metabolism is primarily carried out by the cytochrome P450 enzyme CYP2C9, and the metabolites are excreted mainly through urine.[5]

Visualizing the Mechanism and Structure

To better understand the concepts discussed, the following diagrams illustrate the chemical structure of Bromfenac, its mechanism of action, and a typical experimental workflow.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing studies, the following provides an overview of key experimental methodologies.

Synthesis of Bromfenac Sodium

Several synthetic routes for Bromfenac have been reported. A common method involves the following steps:

-

Acylation: Reaction of 2-amino-4'-bromobenzophenone (B75025) with an acetylating agent.

-

Halogen Acetylation: The product from the previous step is reacted with a halogenating agent.

-

Friedel-Crafts Reaction: Intramolecular cyclization to form an indolinone intermediate.

-

Hydrolysis: The final step involves hydrolysis to yield Bromfenac, which is then converted to its sodium salt.

For detailed, step-by-step synthesis protocols, refer to patents CN106957237B and CN109608351B.

In Vitro COX Inhibition Assay

This assay determines the potency of Bromfenac against COX-1 and COX-2 enzymes.

-

Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer. A stock solution of Bromfenac is serially diluted to create a range of concentrations.

-

Pre-incubation: The enzyme is pre-incubated with either Bromfenac or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid (the substrate).

-

Reaction Termination and Detection: After a set incubation period (e.g., 10 minutes), the reaction is stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition at each Bromfenac concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Ocular Inflammation (LPS-Induced Uveitis in Rabbits)

This model is used to evaluate the anti-inflammatory efficacy of Bromfenac in a living system.

-

Animal Model: New Zealand White rabbits are typically used.

-

Induction of Inflammation: Uveitis (inflammation of the uvea) is induced by an intravitreal or systemic injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

Drug Administration: Bromfenac ophthalmic solution or a vehicle control is administered topically to the eyes of the rabbits before and/or after the LPS challenge.

-

Assessment of Inflammation: At various time points after LPS injection, the degree of ocular inflammation is assessed. This can include:

-

Slit-lamp examination: To clinically score signs of inflammation such as flare and cell infiltration in the anterior chamber.

-

Aqueous humor analysis: A sample of the aqueous humor is collected, and the number of inflammatory cells is counted. The concentration of inflammatory mediators like prostaglandins can also be measured using techniques such as ELISA.

-

-

Data Analysis: The anti-inflammatory effect of Bromfenac is determined by comparing the inflammation scores and mediator levels in the Bromfenac-treated group to the vehicle-treated group.

Measurement of Bromfenac in Aqueous Humor

Quantifying the concentration of Bromfenac in ocular tissues is crucial for pharmacokinetic studies.

-

Sample Collection: Following topical administration of Bromfenac at various time points, a small sample of aqueous humor is carefully aspirated from the anterior chamber of the eye of the experimental animal.

-

Sample Preparation: The aqueous humor sample is typically subjected to a protein precipitation step (e.g., with acetonitrile) to remove proteins that could interfere with the analysis. The supernatant containing the drug is then collected.

-

Analytical Method: The concentration of Bromfenac in the prepared sample is determined using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).

-